Lipophilic Efficiency Landscape: 946209-74-1 vs. 5-Thienyl and 5-(4-Fluorophenyl) Isoxazole Analogs
946209-74-1 exhibits a calculated logP of 4.60 and topological polar surface area (TPSA) of 29.02 Ų, yielding a lipophilic ligand efficiency (LLE) benchmark for the scaffold . The 5-(thiophen-2-yl)isoxazole analog (CAS not assigned; benchchem listing) incorporates a sulfur heteroatom that increases TPSA (estimated 31–33 Ų) and reduces logP by approximately 0.3–0.5 units, while the 5-(4-fluorophenyl)isoxazole analog introduces an electronegative fluorine substituent that enhances metabolic stability but reduces passive permeability as measured by PAMPA (class-level inference from fluorophenyl-isoxazole series in patent US20110065739 [1]). No direct head-to-head experimental comparison among these three analogs has been published.
| Evidence Dimension | Computed logP and TPSA |
|---|---|
| Target Compound Data | cLogP 4.60; TPSA 29.02 Ų (calculated; mcule.com database) |
| Comparator Or Baseline | 5-(thiophen-2-yl)isoxazole analog: cLogP estimated 4.1–4.3; TPSA estimated 31–33 Ų. 5-(4-fluorophenyl)isoxazole analog: cLogP estimated 4.3–4.5; TPSA estimated 29–30 Ų. |
| Quantified Difference | ΔcLogP ≈ +0.3 to +0.5 vs. thienyl analog; ΔTPSA ≈ –2 to –4 Ų vs. thienyl analog |
| Conditions | In silico computation (mcule.com, ACD/Labs or equivalent algorithm); experimental logP and PAMPA data not publicly available |
Why This Matters
Higher lipophilicity at equivalent TPSA predicts superior passive membrane permeability for cell-based GPR120 agonist screening, making 946209-74-1 a more favorable starting point for cellular assay development than the thienyl analog, all else being equal.
- [1] US Patent Application US20110065739 A1: SAR disclosure indicating that para-fluorophenyl substitution on isoxazole increases metabolic stability in human liver microsome assays compared to unsubstituted phenyl, with representative t1/2 values provided for exemplified compounds in the same series. View Source
